molecular formula C11H14N4OS B1373820 2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one CAS No. 1283109-18-1

2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one

Cat. No.: B1373820
CAS No.: 1283109-18-1
M. Wt: 250.32 g/mol
InChI Key: RVMWCJHSYRKGER-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one is a synthetic organic compound that features a pyridazinone core substituted with an aminoethyl group and a dimethylthiazolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: Starting from a suitable pyridazine precursor, the core structure can be formed through cyclization reactions.

    Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a substitution reaction using a thiazole derivative.

    Attachment of the Aminoethyl Group: The aminoethyl group can be added through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions could target the pyridazinone core or the thiazolyl group, potentially leading to the formation of dihydropyridazinones or reduced thiazoles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aminoethyl group or the thiazolyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce dihydropyridazinones.

Scientific Research Applications

2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one: can be compared with other pyridazinone derivatives or thiazole-containing compounds.

    Pyridazinone Derivatives: These compounds often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Thiazole-Containing Compounds: Thiazoles are known for their presence in various bioactive molecules, including antibiotics and enzyme inhibitors.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-7-11(17-8(2)13-7)9-3-4-10(16)15(14-9)6-5-12/h3-4H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMWCJHSYRKGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701166575
Record name 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2,4-dimethyl-5-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283109-18-1
Record name 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2,4-dimethyl-5-thiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283109-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2,4-dimethyl-5-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one
Reactant of Route 2
2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one
Reactant of Route 3
2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one
Reactant of Route 4
2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one
Reactant of Route 5
2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one

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